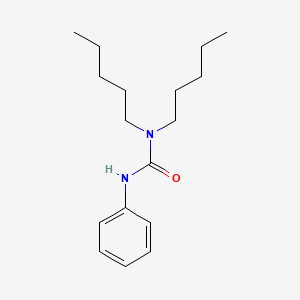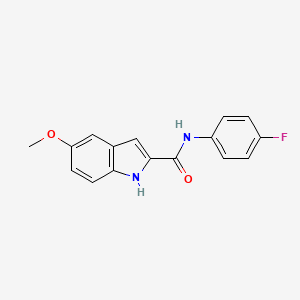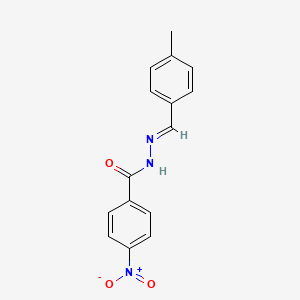![molecular formula C16H29NO3S B11110584 1-[(3-Methoxypropyl)(2-thienylmethyl)amino]-3-(2-methylpropoxy)-2-propanol CAS No. 1016831-34-7](/img/structure/B11110584.png)
1-[(3-Methoxypropyl)(2-thienylmethyl)amino]-3-(2-methylpropoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE typically involves multiple steps, including the formation of the core amine structure, the introduction of the hydroxy and methoxy groups, and the attachment of the thiophene ring. Common reagents used in these reactions include alkyl halides, alcohols, and thiophenes, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amine group can be reduced to an alkylamine.
Substitution: The methoxy and thiophene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amine group would yield a secondary or tertiary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, 2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE may be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to act as a drug candidate for treating various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE: Unique due to its specific combination of functional groups.
2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]ETHANOL: Similar structure but with an ethanol group instead of an amine.
2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]KETONE: Similar structure but with a ketone group instead of an amine.
Uniqueness
The uniqueness of 2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Properties
CAS No. |
1016831-34-7 |
|---|---|
Molecular Formula |
C16H29NO3S |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-[3-methoxypropyl(thiophen-2-ylmethyl)amino]-3-(2-methylpropoxy)propan-2-ol |
InChI |
InChI=1S/C16H29NO3S/c1-14(2)12-20-13-15(18)10-17(7-5-8-19-3)11-16-6-4-9-21-16/h4,6,9,14-15,18H,5,7-8,10-13H2,1-3H3 |
InChI Key |
JQIOOBBHMLMASP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(CN(CCCOC)CC1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11110505.png)
![3-Fluoro-N-({N'-[(E)-(3-phenyl-1H-pyrazol-4-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110508.png)


![3-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11110527.png)
![(2E)-3-(2-Methoxyphenyl)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11110536.png)
![(1S,2S,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(pyridin-3-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11110546.png)


![N-[(E)-(2,6-dichlorophenyl)methylidene]naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B11110562.png)
![N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B11110572.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11110574.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(4-chlorophenyl)butanamide](/img/structure/B11110587.png)
![2-bromo-N-[2-({(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11110588.png)
